3-O-Caffeoyl-4-O-sinapoylquinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H28O13 |
|---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,5-dihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C27H28O13/c1-37-19-10-15(11-20(38-2)24(19)33)5-8-23(32)40-25-18(30)12-27(36,26(34)35)13-21(25)39-22(31)7-4-14-3-6-16(28)17(29)9-14/h3-11,18,21,25,28-30,33,36H,12-13H2,1-2H3,(H,34,35)/b7-4+,8-5+/t18-,21-,25-,27+/m1/s1 |
InChI Key |
BEDSGEULUAVXQH-YGCGHWCOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2[C@@H](C[C@](C[C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(C(=O)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(CC(CC2OC(=O)C=CC3=CC(=C(C=C3)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Occurrence and Natural Distribution of 3 O Caffeoyl 4 O Sinapoylquinic Acid
Plant Families and Species Containing 3-O-Caffeoyl-4-O-sinapoylquinic Acid
The presence of this acyl quinic acid has been confirmed in a few key plant species, which are notable for their use in traditional medicine and as commercial crops.
Gardenia jasminoides
Gardenia jasminoides Ellis, a member of the Rubiaceae family, is a well-documented source of this compound. The compound is found in the fruit of the plant, known in traditional Chinese medicine as Gardeniae Fructus. nih.govresearchgate.net It is one of several quinic acid derivatives isolated from the fruit, alongside other major bioactive compounds like iridoid glycosides and crocins. researchgate.net Research has identified it as part of the plant's profile of organic acids and their esters. researchgate.net
Coffea Species (e.g., Coffea robusta, Coffea arabica)
The genus Coffea is rich in chlorogenic acids, a class that includes various caffeoylquinic and feruloylquinic acid isomers. digitellinc.commdpi.com However, the specific isomer this compound is not commonly reported.
In green beans of Coffea robusta (syn. Coffea canephora), extensive analysis has identified several related but structurally distinct isomers, such as 3-sinapoyl-4-caffeoylquinic acid and 4-sinapoyl-3-caffeoylquinic acid. nih.govacs.org
In Coffea arabica , one study detected an isomer of caffeoyl sinapoylquinic acid in green coffee bean extracts based on its mass-to-charge ratio (m/z 559), which corresponds to the molecular weight of the target compound. scispace.com However, the precise structural confirmation of this isomer as this compound was not definitively established in the study. scispace.com
Other Relevant Plant Sources (e.g., Erycibe obtusifolia, Lonicera macranthoides)
Erycibe obtusifolia : This plant, from the Convolvulaceae family, is known to produce a variety of acyl quinic acid derivatives, particularly in its roots and stems. nih.govnih.gov While studies have isolated related compounds such as 4-O-caffeoyl-3-O-sinapoylquinic acid methyl ester and 5-O-caffeoyl-3-O-sinapoylquinic acid from this species, the presence of this compound has not been reported in the available literature. nih.govnih.gov
Lonicera macranthoides : The flower buds of this species are a significant source of other phenolic compounds, notably chlorogenic acid (3-caffeoylquinic acid) and various dicaffeoylquinic acids. e3s-conferences.orgresearchgate.net Despite detailed chemical profiling of this plant, this compound has not been identified as one of its constituents. researchgate.net
Distribution within Plant Tissues and Organs (e.g., leaves, fruits, roots)
The distribution of this compound and its closely related isomers is specific to certain plant parts.
Fruits: The most definitive identification of this compound is in the dried, ripe fruits of Gardenia jasminoides. nih.govresearchgate.net
Seeds (Beans): In Coffea species, related caffeoyl-sinapoylquinic acid isomers are found in the green, unroasted coffee beans. nih.govacs.orgscispace.com
Stems and Roots: In Erycibe obtusifolia, while not the specific target compound, other isomers of caffeoyl-sinapoylquinic acid have been isolated from the plant's stems and roots. nih.gov
Table 1: Distribution of this compound and Related Isomers in Plant Tissues
| Plant Species | Plant Part | Compound Identified |
|---|---|---|
| Gardenia jasminoides | Fruit | This compound nih.govresearchgate.net |
| Coffea robusta | Beans (Seeds) | 3-sinapoyl-4-caffeoylquinic acid & 4-sinapoyl-3-caffeoylquinic acid nih.govacs.org |
| Coffea arabica | Beans (Seeds) | Tentative identification of a caffeoyl sinapoylquinic acid isomer scispace.com |
Biosynthesis and Metabolic Pathways of 3 O Caffeoyl 4 O Sinapoylquinic Acid
General Pathways for Caffeoylquinic Acid Biosynthesis in Plants
The journey to 3-O-caffeoyl-4-O-sinapoylquinic acid begins with the production of its fundamental building blocks, quinic acid and the hydroxycinnamoyl-CoAs (caffeoyl-CoA and sinapoyl-CoA), through the shikimic acid and phenylpropanoid pathways, respectively.
The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. wikipedia.orgscience.gov It commences with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.gov A series of enzymatic steps then leads to the formation of shikimic acid. wikipedia.orgnih.gov
A key branch point for CQA biosynthesis is the conversion of an intermediate of the shikimate pathway, 3-dehydroquinic acid, to quinic acid. This reaction is catalyzed by quinic acid dehydrogenase (QDH). nih.gov This "quinic acid shunt" provides one of the core components required for the assembly of CQAs. nih.gov
The second essential component for CQA biosynthesis is the activated hydroxycinnamic acid, primarily in the form of a coenzyme A (CoA) thioester. The phenylpropanoid pathway provides these precursors. The pathway starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. frontiersin.org This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid, which is then activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) . nih.govmdpi.com
From p-coumaroyl-CoA, the pathway to various hydroxycinnamoyl-CoAs involves key enzymes:
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) and Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) are central to CQA formation. frontiersin.org These enzymes, belonging to the BAHD family of acyltransferases, catalyze the transfer of a hydroxycinnamoyl group from its CoA ester to the hydroxyl group of quinic acid or shikimic acid. frontiersin.orgpreprints.org While both can use quinic acid, HQT generally shows a preference for it, whereas HCT favors shikimic acid. nih.gov
p-coumaroyl ester 3'-hydroxylase (C3'H) , a cytochrome P450-dependent monooxygenase, is crucial for introducing a second hydroxyl group onto the aromatic ring of the p-coumaroyl moiety. frontiersin.org This enzyme can act on p-coumaroyl-shikimate or p-coumaroyl-quinate to produce caffeoyl-shikimate or caffeoyl-quinate, respectively. nih.govfrontiersin.org
The interplay between these enzymes allows for multiple routes to the formation of caffeoylquinic acids. For instance, HQT can use p-coumaroyl-CoA and quinic acid to form p-coumaroylquinic acid, which is then hydroxylated by C3'H to yield caffeoylquinic acid. frontiersin.orgresearchgate.net Alternatively, p-coumaroyl-CoA can be converted to p-coumaroylshikimate by HCT, hydroxylated to caffeoylshikimate by C3'H, and then the caffeoyl group can be transferred to quinic acid. frontiersin.org
Proposed Biosynthetic Routes to this compound
While the biosynthesis of simpler CQAs like 3-O-caffeoylquinic acid (chlorogenic acid) is well-documented, the pathway to more complex, mixed di-esters such as this compound is less defined but can be proposed based on the known enzymatic machinery. The formation of this compound requires the sequential acylation of the quinic acid core with both a caffeoyl group and a sinapoyl group.
The biosynthesis likely begins with the formation of a mono-acylated quinic acid intermediate, most plausibly 3-O-caffeoylquinic acid, given its common occurrence. The synthesis of the second necessary acyl donor, sinapoyl-CoA, proceeds from feruloyl-CoA (derived from caffeoyl-CoA via methylation) through the action of ferulate-5-hydroxylase and caffeic acid O-methyltransferase.
The final step would involve a second acylation reaction, catalyzed by a specific hydroxycinnamoyl transferase. This enzyme would utilize 3-O-caffeoylquinic acid as the acyl acceptor and sinapoyl-CoA as the acyl donor, attaching the sinapoyl group at the 4-position of the quinic acid ring. The existence of enzymes capable of forming di-CQAs has been demonstrated; for example, HCT from coffee and HQT from tomato can synthesize diCQAs from a mono-CQA precursor. nih.govfrontiersin.org It is therefore highly probable that a similar, specific acyltransferase is responsible for the final assembly of this compound.
Genetic and Molecular Regulation of CQA Biosynthesis
The biosynthesis of caffeoylquinic acids is a tightly regulated process, controlled at the genetic level by the expression of the biosynthetic genes. The transcription of genes encoding key enzymes like PAL, C4H, 4CL, HQT, HCT, and C3'H is often coordinately regulated in response to various developmental and environmental cues. mdpi.comresearchgate.net
Transcription factors, particularly those from the MYB family, are known to play a significant role in regulating the phenylpropanoid pathway and, consequently, CQA biosynthesis. frontiersin.org For example, the overexpression of certain MYB transcription factors has been shown to enhance the accumulation of 5-CQA in plants like tomato and eggplant. frontiersin.org The promoter regions of CQA biosynthetic genes contain specific cis-regulatory elements that bind to these transcription factors, allowing for a controlled response to stimuli such as UV radiation, wounding, or pathogen attack, for which CQAs often serve a protective role. frontiersin.orgpreprints.org
Hormonal signaling also influences CQA biosynthesis. For instance, methyl jasmonate can induce the expression of HCT, leading to an accumulation of CQAs. mdpi.com This intricate regulatory network ensures that the production of these metabolically expensive compounds is aligned with the physiological needs of the plant.
Metabolic Fate and Biotransformation of this compound
Once synthesized, this compound, like other CQAs, can undergo various metabolic transformations within the plant and upon consumption by other organisms. In plants, CQAs can be stored in the vacuole or may be further modified, for example, by glycosylation or conversion into more complex derivatives. They can also be incorporated into larger polymers like lignin (B12514952).
When consumed by humans, the metabolic fate of CQAs is largely determined by the gut microbiota. nih.govohsu.edu The ester bonds of CQAs are typically hydrolyzed by cinnamoyl esterases produced by gut bacteria, releasing the constituent quinic acid, caffeic acid, and in the case of the subject compound, sinapic acid. rsc.org These smaller phenolic acids can then be absorbed or further metabolized by the gut microbiota. Common biotransformations include reduction, demethylation, and dehydroxylation, leading to a variety of simpler phenolic and aromatic acids that can be absorbed into the bloodstream and subsequently undergo further metabolism in the liver. rsc.org For instance, caffeic acid can be metabolized into ferulic, isoferulic, and dihydroferulic acids. The complex nature of this compound suggests a multi-step degradation process initiated by microbial esterases, followed by the metabolism of the individual hydroxycinnamic acids.
Isolation, Purification, and Chemical Synthesis Methodologies
Advanced Extraction Techniques from Complex Plant Matrices
The extraction of 3-O-Caffeoyl-4-O-sinapoylquinic acid from plant sources, such as Gardenia fructus, necessitates efficient methods to isolate it from a complex mixture of other phytochemicals. nih.gov Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, solvent consumption, and extraction time.
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the release of intracellular contents, including this compound. actapol.netnih.gov Key parameters that are optimized for efficient extraction include ultrasonic power, frequency, extraction time, temperature, and the solvent-to-solid ratio. For the extraction of related caffeoylquinic acids from Scolymus hispanicus, optimal conditions were achieved using 75% methanol (B129727) at 40°C for 10 minutes with an ultrasound amplitude of 60%. nih.gov While specific conditions for this compound are not extensively documented, similar parameters would likely serve as a starting point for optimization.
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to the rupture of cell walls and the subsequent release of target compounds. The efficiency of MAE is influenced by factors such as microwave power, extraction time, temperature, and the properties of the solvent. nih.govresearchgate.net For the extraction of phenolic compounds from date seeds, optimal MAE conditions were found to be 46% ethanol (B145695) at 62°C for 27.3 minutes. mdpi.com This technique offers rapid extraction and reduced solvent usage compared to conventional methods.
| Extraction Technique | Principle | Key Parameters | Advantages |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Power, frequency, time, temperature, solvent | High efficiency, reduced time and temperature |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and matrix, causing cell rupture | Power, time, temperature, solvent | Rapid extraction, reduced solvent consumption |
Chromatographic Purification Strategies for this compound
Following extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity. Various chromatographic techniques are employed for this purpose.
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample. This method has been successfully applied to the separation of various caffeoylquinic acid isomers. nih.govnih.gov The selection of a suitable two-phase solvent system is critical for achieving effective separation. For the preparative separation of isomeric caffeoylquinic acids from Flos Lonicerae, pH-zone-refining HSCCC was utilized, yielding high-purity compounds. nih.gov This technique is particularly advantageous for separating structurally similar compounds like dicaffeoylquinic acid isomers.
Preparative HPLC is a high-resolution technique widely used for the final purification of natural products. rjptonline.org It utilizes a stationary phase, typically C18 reversed-phase silica (B1680970) gel, and a mobile phase to separate compounds based on their polarity. nih.gov The method is often used as a final polishing step after initial fractionation by other chromatographic techniques. nih.gov The isolation of various caffeoylquinic acid derivatives from burdock roots has been achieved through a combination of HSCCC and semi-preparative HPLC, demonstrating the power of this combined approach for obtaining highly pure compounds. nih.gov
Conventional column chromatography using stationary phases like silica gel is a fundamental technique for the initial fractionation of plant extracts. scielo.brteledynelabs.com The separation is based on the differential adsorption of compounds to the stationary phase and their solubility in the mobile phase. teledynelabs.com Neutral silica gel is sometimes preferred to prevent the degradation of pH-sensitive compounds. nacalai.com For the isolation of caffeoylquinic acids from Cecropia species, vacuum column chromatography over silica gel with a gradient of ethyl acetate (B1210297) and methanol was employed for initial fractionation. scielo.br
While not specifically documented for this compound, microemulsion liquid chromatography is a potential technique for the separation of phenolic compounds. This method utilizes a microemulsion as the mobile phase, which can enhance the separation of compounds with varying polarities. Further research is needed to establish its applicability for the purification of this specific compound.
| Purification Technique | Principle | Stationary Phase | Mobile Phase | Key Application |
| HSCCC | Liquid-liquid partition | None (liquid) | Two-phase solvent system | Separation of isomers |
| Preparative HPLC | Differential partitioning | C18 silica gel | Gradient of solvents (e.g., methanol/water) | High-resolution final purification |
| Column Chromatography | Adsorption | Silica gel | Gradient of organic solvents | Initial fractionation of crude extracts |
Chemical Synthesis Routes for this compound and Analogs
The chemical synthesis of this compound and its analogs is crucial for obtaining pure compounds for biological testing and for structure-activity relationship studies. The synthesis of such complex molecules often involves multi-step procedures with the use of protecting groups.
The general approach to synthesizing dicaffeoylquinic acids involves the esterification of quinic acid with the desired hydroxycinnamic acids, in this case, caffeic acid and sinapic acid. researchgate.net The synthesis of related dicaffeoylquinic acid analogs has been achieved through the acylation of a protected quinic acid core with activated cinnamic acid derivatives. acs.orgacs.org For instance, the total synthesis of 3,5-O-dicaffeoylquinic acid has been reported, which involved a nine-step sequence where a key step was a Knoevenagel condensation. researchgate.net
A plausible synthetic route for this compound would likely involve the selective protection of the hydroxyl groups of quinic acid, followed by sequential esterification with protected caffeic acid and sinapic acid derivatives. The order of esterification and the choice of protecting groups would be critical to ensure the correct regioselectivity. Finally, deprotection of the hydroxyl and carboxyl groups would yield the target molecule. The synthesis of various caffeic acid esters has been achieved through the reaction of caffeic acid with different alcohols, highlighting the versatility of esterification reactions in creating a diverse range of analogs. nih.gov
Esterification Reactions
The core of synthesizing this compound involves the formation of two distinct ester bonds at the C-3 and C-4 positions of the quinic acid molecule. This is a challenging process due to the multiple hydroxyl groups on quinic acid and the reactive catechol and phenolic moieties on caffeic and sinapic acids, respectively. A direct, one-pot esterification is generally not feasible due to a lack of site selectivity. nih.gov
The synthesis, therefore, relies on a strategic sequence of reactions:
Protection of Reactants : To ensure the ester bonds form at the correct positions, chemists use protecting groups to temporarily block other reactive sites on both the quinic acid and the hydroxycinnamic acids (caffeic and sinapic). For quinic acid, this often involves protecting the hydroxyl groups at C-1 and C-5, and the carboxylic acid group, for instance, by forming an isopropylidene acetal (B89532) and a methyl ester. nih.gov Similarly, the phenolic hydroxyls of caffeic and sinapic acids are typically protected, for example, as acetates, to prevent side reactions. researchgate.net
Activation of Carboxylic Acids : The caffeic and sinapic acids are converted into more reactive forms, known as acyl donors, to facilitate the esterification. A common method is to convert them into acyl chlorides (e.g., diacetyl caffeoyl chloride). researchgate.net
Sequential Esterification : The synthesis proceeds through a stepwise esterification. First, one of the protected and activated hydroxycinnamic acids (e.g., the caffeoyl moiety) is reacted with the protected quinic acid to form a mono-ester. Following purification, the second hydroxycinnamic acid (e.g., the sinapoyl moiety) is then added in a subsequent esterification step to form the di-ester. The order of addition dictates the final structure.
Deprotection : Once the desired di-ester structure is assembled, all protecting groups are removed in a final step, typically through acid hydrolysis with an agent like dilute hydrochloric acid (HCl), to yield the target molecule, this compound. researchgate.netresearchgate.net
An alternative approach involves enzymatic transesterification, where enzymes are used to catalyze the transfer of an acyl group. For example, the vinyl ester of O,O-diacetylcaffeic acid can serve as an acyl donor in the presence of quinic acid and a suitable enzyme. google.com Different enzymes can exhibit regioselectivity, catalyzing acylation at specific positions on the quinic acid ring. google.com
Catalyst Systems and Reaction Conditions
The success of the esterification reactions is highly dependent on the choice of catalysts and the precise control of reaction conditions. Both chemical and enzymatic catalysts are employed in the synthesis of related dicaffeoylquinic acid derivatives. google.commdpi.com
Chemical Catalysis:
In chemical synthesis, coupling agents and base catalysts are crucial. N,N'-dicyclohexylcarbodiimide (DCC) is a common coupling agent used to activate the carboxylic acid for esterification. nih.gov The reaction is typically facilitated by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), often in the presence of a base like pyridine. nih.govmdpi.com Thionyl chloride can also be used as a coupling reagent to form the acyl chloride intermediate. The choice of solvent is critical, with anhydrous polar aprotic solvents such as dichloromethane (B109758) (CH2Cl2) or 1,2-dichloroethane (B1671644) (DCE) being frequently used to prevent unwanted side reactions with water. nih.govmdpi.com Reactions may be conducted at room temperature or require heating (refluxing) to proceed to completion. nih.gov
| Catalyst/Reagent | Role | Typical Solvent | Temperature |
|---|---|---|---|
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | Dichloromethane (CH2Cl2) | Room Temperature |
| Pyridine | Base Catalyst | Dichloromethane (CH2Cl2) | Room Temperature |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Dichloromethane (CH2Cl2) | Room Temperature |
| Thionyl Chloride | Coupling Reagent | Various Alcohols | Not specified |
Enzymatic Catalysis:
Enzymatic methods offer a greener alternative with high selectivity. Lipases are commonly used for transesterification reactions. Specific enzymes show a preference for acylating certain positions on the quinic acid ring. For instance, Novozym 435 is reported to catalyze acylation at the C-4 position, while lipases like PPL, CCL, and Amano PS are effective for the C-5 position. Lipozyme RM IM and Lipozyme TL IM tend to catalyze acylation at the C-3 position. google.com These reactions are typically performed in polar organic solvents like methyl tert-butyl ether (MTBE), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) under mild temperature conditions, usually between 30 to 40°C. google.com
| Enzyme | Regioselectivity | Typical Solvent(s) | Temperature |
|---|---|---|---|
| Novozym 435 | C-4 Position | MTBE, THF, Acetonitrile | 30-40°C |
| Lipozyme RM IM / TL IM | C-3 Position | MTBE | 30-40°C |
| PPL / CCL / Amano PS | C-5 Position | MTBE, THF | 30-40°C |
The final step of deprotection for both chemical and enzymatic routes usually involves hydrolysis with an acid, such as 1 M aqueous HCl, to remove all protecting groups and yield the final product. researchgate.net
Biological Activities and Pre Clinical Investigations of 3 O Caffeoyl 4 O Sinapoylquinic Acid
Antioxidant and Free Radical Scavenging Activities
The antioxidant capacity of phenolic compounds like 3-O-caffeoyl-4-O-sinapoylquinic acid is a cornerstone of their therapeutic potential. This activity is largely attributed to the presence of caffeoyl and sinapoyl moieties, which can donate hydrogen atoms to neutralize free radicals.
In Vitro Assays (e.g., DPPH, ABTS, FRAP)
Standard in vitro assays are employed to quantify the antioxidant potential of natural compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay are among the most common methods used. e3s-conferences.orgnih.govnih.gov These assays measure the ability of a compound to scavenge synthetic radicals or reduce metal ions, providing a quantitative measure of its antioxidant strength. nih.gov
Studies on various caffeoylquinic acid derivatives have consistently demonstrated their potent antioxidant activities in these assays. For instance, the number and position of caffeoyl groups on the quinic acid core significantly influence the radical scavenging ability. researchgate.net While specific IC50 values for this compound are not widely reported, the antioxidant capacity of related compounds in DPPH and ABTS assays is well-documented, suggesting a strong antioxidant potential for the target molecule. researchgate.net The presence of both caffeoyl and sinapoyl groups, which are themselves potent antioxidants, is expected to confer significant free radical scavenging and reducing power to this compound.
Table 1: Antioxidant Activity of Structurally Related Caffeoylquinic Acid Derivatives
| Compound | Assay | Antioxidant Capacity |
|---|---|---|
| 4,5-dicaffeoylquinic acid | DPPH | High |
| 3-caffeoylquinic acid | DPPH | Moderate |
| 5-caffeoylquinic acid | DPPH | Moderate |
| 4,5-dicaffeoylquinic acid | ABTS | High |
| 3-caffeoylquinic acid | ABTS | Moderate |
| 5-caffeoylquinic acid | ABTS | Moderate |
This table presents a qualitative summary of the antioxidant capacity of caffeoylquinic acid derivatives as determined by DPPH and ABTS assays. The antioxidant activity is influenced by the number and position of caffeoyl groups. researchgate.net
Protection against Oxidative Damage in Cellular Models
Beyond simple chemical assays, the protective effects of caffeoylquinic acid derivatives against oxidative stress have been demonstrated in cellular models. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to cellular damage and is implicated in numerous diseases.
A structurally similar compound, 3-caffeoyl, 4-dihydrocaffeoyl quinic acid (CDCQ), has been shown to protect Hepa1c1c7 liver cells from tert-butyl hydroperoxide (t-BHP)-induced toxicity. nih.govresearchgate.net Pretreatment with CDCQ significantly reduced the generation of ROS, caspase-3 activation, and subsequent cell death. nih.govresearchgate.net This protective effect was partly attributed to the upregulation of heme oxygenase-1 (HO-1), an antioxidant enzyme. nih.govresearchgate.net
Similarly, 3,4,5-tri-O-caffeoylquinic acid (TCQA) has been found to exhibit strong antioxidant activity in human keratinocyte (HaCaT) cells by upregulating the expression of Nrf2 and HO-1 and reducing UVB-induced ROS levels. mdpi.com These findings in closely related compounds strongly suggest that this compound likely possesses significant cytoprotective properties against oxidative damage in various cell types.
Anti-inflammatory Effects
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the pathogenesis of many diseases. Caffeoylquinic acid derivatives have demonstrated notable anti-inflammatory properties through various mechanisms.
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) in Cellular and Animal Models
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), play a crucial role in orchestrating the inflammatory response. The ability of a compound to modulate the production of these cytokines is a key indicator of its anti-inflammatory potential.
Research on 3,4,5-tricaffeoylquinic acid has shown that it can inhibit the TNF-α-stimulated production of cytokines, including IL-1β, in human keratinocytes. nih.gov This effect is mediated through the suppression of the Akt and NF-κB signaling pathways. nih.gov Furthermore, in a study on caffeic acid, a fundamental component of this compound, topical application was found to significantly reduce the mRNA and protein levels of TNF-α, IL-6, and IL-1β in a mouse model of skin inflammation. nih.gov
In an in vivo study using a carrageenan-induced rat paw edema model, 3,4,5-O-tricaffeoylquinic acid demonstrated a highly significant reduction in the levels of the pro-inflammatory cytokines TNF-α and IL-1β. nih.govresearchgate.net
Table 2: Effect of 3,4,5-O-tricaffeoylquinic acid on Pro-inflammatory Cytokine Levels in a Rat Model of Inflammation
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |
|---|---|---|
| Indomethacin | 12.60 ± 1.30 | 52.91 ± 5.20 |
| 3,4,5-O-tricaffeoylquinic acid | 8.44 ± 0.62 | 5.83 ± 0.57 |
Data from a study on the in vivo anti-inflammatory activity of caffeoylquinic acid derivatives in rats. nih.govresearchgate.net
These findings collectively indicate that the anti-inflammatory action of this compound is likely to involve the downregulation of key pro-inflammatory cytokines.
Inhibition of Chronic Inflammation Models
While many studies focus on acute inflammation, the efficacy of a compound in chronic inflammatory conditions is of significant therapeutic interest. Caffeic acid has been shown to be effective at reducing inflammatory damage induced by chronic exposure to 12-O-tetradecanoyl-phorbol-13-acetate (TPA) in mice. nih.gov This suggests that the foundational components of this compound contribute to its potential in mitigating long-term inflammatory processes. The ability to alleviate chronic inflammation underscores the potential of this class of compounds for development into treatments for chronic inflammatory diseases. mdpi.com
Antimicrobial Properties
In addition to their antioxidant and anti-inflammatory effects, caffeoylquinic acid derivatives have been investigated for their antimicrobial properties. The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources.
Caffeoylquinic acids have demonstrated a broad spectrum of activity against various microorganisms. mdpi.com For instance, 5-O-caffeoylquinic acid is noted for its antimicrobial activity. researchgate.net A comparative study of three di-O-caffeoylquinic acid isomers revealed differences in their antibacterial activity against Bacillus shigae, with the position of the caffeoyl groups influencing the inhibitory effect. nih.gov This suggests that the specific structure of this compound will determine its unique antimicrobial profile. While comprehensive studies on the antimicrobial spectrum of this compound are needed, the existing literature on related compounds points towards a promising potential for this molecule as an antibacterial and antifungal agent. mdpi.comresearchgate.netnih.gov
Antibacterial Activity (e.g., Escherichia coli, Salmonella enterica)
Dedicated studies specifically investigating the antibacterial effects of this compound against pathogens such as Escherichia coli and Salmonella enterica are not prominently available in current scientific literature. Consequently, no specific data on its minimum inhibitory concentration (MIC) or bactericidal/bacteriostatic mechanisms against these organisms can be provided at this time.
Antifungal and Antiparasitic Investigations
Pre-clinical investigations focusing exclusively on the antifungal or antiparasitic properties of this compound have not been identified in the reviewed scientific literature. Therefore, there is no available data regarding its efficacy or mechanism of action against fungal or parasitic organisms.
Antiviral Activities
Inhibition of Viral Replication and Enzyme Activity
Research has identified this compound as an inhibitor of the enzyme lipoxygenase. nih.gov This compound was successfully isolated from Gardeniae fructus, the fruit of the plant Gardenia jasminoides. nih.gov Lipoxygenases are enzymes that play a role in inflammatory pathways, and their inhibition is a mechanism of interest in therapeutic research. While this demonstrates a specific biochemical activity, further studies detailing its direct impact on the replication cycle of specific viruses are limited.
| Compound | Source | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|---|
| This compound | Gardeniae fructus | Lipoxygenase | Inhibition | nih.gov |
Cytopathic Effect Reduction Assays
There are no available studies in the scientific literature that have utilized cytopathic effect (CPE) reduction assays to evaluate the antiviral potential of this compound. As such, no data exists to confirm its ability to protect host cells from viral-induced damage through this experimental model.
Neuroprotective Effects
Inhibition of Amyloid-β Induced Cellular Toxicity
Specific pre-clinical investigations into the neuroprotective capacity of this compound, particularly concerning the inhibition of amyloid-beta (Aβ)-induced cellular toxicity, are not found in the existing body of scientific literature. While other caffeoylquinic acid derivatives have been studied for their potential effects in models of neurodegeneration, this specific compound has not been the subject of such research.
Modulation of Neuronal Cell Survival
Pre-clinical research into the broader class of caffeoylquinic acids (CQAs) suggests potential neuroprotective activities. While direct studies on this compound are not extensively detailed in the available literature, investigations into structurally similar compounds provide insight into the potential modulation of neuronal cell survival.
For instance, 3,4,5-tricaffeoylquinic acid (TCQA) has been observed to promote adult neurogenesis and improve cognitive deficits in a mouse model of aging. nih.gov In this study, TCQA-treated mice showed a significant increase in the number of newly formed neurons in the dentate gyrus, a region of the brain crucial for learning and memory. nih.gov Furthermore, in human neural stem cells, TCQA was found to induce neuronal differentiation. nih.gov Another related compound, 3,5-di-O-caffeoylquinic acid, has demonstrated neuroprotective effects in SH-SY5Y neuroblastoma cells treated with amyloid-beta, a peptide associated with Alzheimer's disease. researchgate.net This compound was found to up-regulate the expression of phosphoglycerate kinase-1 (PGK1), an enzyme involved in glycolysis, leading to increased intracellular ATP levels, which is critical for neuronal survival and function. researchgate.net The neuroprotective potential of CQAs is often linked to their antioxidant properties and their ability to enhance energy metabolism within neuronal cells. nih.govresearchgate.net
A study on various CQA derivatives also noted that 5-O-caffeoyl-4-O-vanilloylquinic acid exhibited significant protective effects against rotenone-induced damage in PC12 cells, a common model for studying neurodegenerative diseases. sci-hub.se These findings collectively suggest that the caffeoylquinic acid scaffold, shared by this compound, is a promising basis for compounds that support neuronal health.
Table 1: Neuroprotective Effects of Structurally Related Caffeoylquinic Acids
| Compound | Model System | Observed Effects | Reference |
|---|---|---|---|
| 3,4,5-tricaffeoylquinic acid (TCQA) | Senescence-accelerated prone 8 mice | Improved cognitive performance; increased neurogenesis in the dentate gyrus. | nih.gov |
| 3,4,5-tricaffeoylquinic acid (TCQA) | Human neural stem cells | Induced neuronal differentiation. | nih.gov |
| 3,5-di-O-caffeoylquinic acid | SH-SY5Y cells (Amyloid-beta induced stress) | Increased cell viability; upregulated PGK1 expression and intracellular ATP levels. | researchgate.net |
Antidiabetic and Related Metabolic Effects
The inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose, is a key therapeutic strategy for managing type 2 diabetes. Several studies have highlighted the potential of caffeoylquinic acid derivatives as α-glucosidase inhibitors.
Research on 3,4-di-O-caffeoyl quinic acid, isolated from Elephantopus mollis, demonstrated a concentration-dependent inhibition of α-glucosidase with a reported EC50 value of 241.80 µg/ml. nih.gov A systematic comparison of three common CQAs found that their α-glucosidase inhibitory activities followed the order of isochlorogenic acid A > chlorogenic acid > cynarin. nih.gov Another related compound, 3,5-dicaffeoylquinic acid (3,5-DCQA) from Lonicera japonica flower buds, was identified as a noncompetitive inhibitor of rat intestinal maltase, a type of α-glucosidase, with a Ki value of 0.22 mM. ijournals.cn Structure-activity relationship studies suggest that the number and position of caffeoyl groups on the quinic acid core are crucial for the inhibitory activity. ijournals.cn The presence of two caffeoyl groups, as seen in 3,5-DCQA, appears to be essential for potent inhibition. ijournals.cn Given that this compound possesses a similar dicaffeoyl-like structure (with one caffeoyl and one sinapoyl group), it is plausible that it may also exhibit α-glucosidase inhibitory effects.
Table 2: α-Glucosidase Inhibitory Activity of Related Caffeoylquinic Acids
| Compound | Source/Type | Inhibitory Concentration | Reference |
|---|---|---|---|
| 3,4-di-O-caffeoyl quinic acid | Elephantopus mollis | EC50: 241.80 ± 14.29 µg/ml | nih.gov |
| Isochlorogenic acid A (a dicaffeoylquinic acid) | N/A | Strongest inhibitor among three tested CQAs | nih.gov |
Anticancer Investigations (Pre-clinical)
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The constituent parts of this compound—namely the caffeoyl and sinapoyl moieties—belong to classes of compounds investigated for their ability to induce apoptosis in cancer cells.
For example, sinapic acid has been shown to have antiproliferative and apoptotic effects on HT-29 human colon cancer cells. nih.gov Treatment with sinapic acid significantly increased the levels of key apoptotic markers such as cleaved caspase 3 and BAX, while also elevating levels of cleaved PARP, indicating the activation of the apoptotic cascade. nih.gov Similarly, caffeic acid and its derivatives have demonstrated pro-apoptotic properties in various cancer cell lines. mdpi.comnih.gov In human melanoma C32 cells, both caffeic acid and chlorogenic acid were found to increase the number of apoptotic cells. mdpi.com
Dicaffeoylquinic acids have also been studied for their apoptosis-inducing capabilities. Treatment of HCT 116 human colon carcinoma cells with 3,5-dicaffeoylquinic acid (DCQ) led to a substantial increase in late apoptotic/necrotic cells. thaiscience.info The mechanism for some caffeoylquinic acids appears to involve pro-oxidant activity, where the compounds generate extracellular hydrogen peroxide, contributing to the induction of cell death. thaiscience.info Another study on 3,4-di-O-caffeoyl quinic acid found it induced apoptosis in NCI-H23 human lung adenocarcinoma cells, as evidenced by DNA fragmentation. nih.gov
Table 3: Apoptotic Effects of Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Sinapic acid | HT-29 (Colon) | Increased levels of cleaved caspase 3, BAX, and cleaved PARP. | nih.gov |
| Caffeic acid & Chlorogenic acid | C32 (Melanoma) | Increased the number of apoptotic and dead cells. | mdpi.com |
| 3,5-dicaffeoylquinic acid (DCQ) | HCT 116 (Colon) | Caused a 76% increase in late apoptotic/necrotic cells after 48 hours. | thaiscience.info |
In addition to inducing apoptosis, the inhibition of cancer cell proliferation is a key focus of pre-clinical anticancer research. Caffeoyl and sinapoyl derivatives have shown promise in this area.
Sinapic acid demonstrated a significant antiproliferative effect on HT-29 colon cancer cells at concentrations of 200 µM and higher, with a calculated IC50 value of 317.5 µM for a 24-hour treatment. nih.gov Caffeic acid phenethyl ester (CAPE), a well-known derivative, has been shown to suppress the proliferation and colony formation of TW2.6 human oral squamous cell carcinoma cells in a dose-dependent manner. mdpi.com The antiproliferative effects of caffeic acid derivatives have been linked to the inhibition of critical cell signaling pathways, such as the PI3-K/Akt and AMPK pathways in colon cancer. eurekaselect.com
Studies on dicaffeoylquinic acids also support these findings. Both 5-O-caffeoylquinic acid (CQ) and 3,5-dicaffeoylquinic acid (DCQ) exhibited cytotoxic effects against HCT 116 colon cancer cells, with IC50 values of 79.7 and 79.3 µg/ml, respectively. thaiscience.info These compounds showed a degree of selectivity for cancer cells over normal colon cells. thaiscience.info
Table 4: Anti-proliferative Activity of Related Compounds
| Compound | Cell Line | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Sinapic acid | HT-29 (Colon) | 317.5 µM (24h) | nih.gov |
| 5-O-caffeoylquinic acid (CQ) | HCT 116 (Colon) | 79.7 µg/ml | thaiscience.info |
| 3,5-dicaffeoylquinic acid (DCQ) | HCT 116 (Colon) | 79.3 µg/ml | thaiscience.info |
Other Biological Activities
Beyond the specific areas detailed above, pre-clinical studies have identified other potential biological activities for this compound and its analogs. One of the earliest reports on this specific compound identified it as a novel lipoxygenase inhibitor, isolated from Gardeniae fructus. nih.gov Lipoxygenase inhibitors are of interest for their potential anti-inflammatory effects.
Structurally related compounds have demonstrated a range of other activities. A derivative, 3-Caffeoyl-4-dicaffeoylquinic acid (CDCQ), was found to increase the production of nitric oxide (NO) in human endothelial cells by activating endothelial nitric oxide synthase (eNOS). nih.gov This activity is important for maintaining vascular health and suggests a potential role in cardiovascular protection. nih.gov Other caffeoylquinic acid derivatives have been reported to possess antioxidant and anti-inflammatory effects. mdpi.com For example, some have shown significant DPPH radical scavenging activities and the ability to inhibit HIV-1 integrase. sci-hub.se Furthermore, 3,4,5-tri-O-caffeoylquinic acid has been investigated for its anti-wrinkle activity by protecting skin cells from UVB-induced damage through the modulation of various signaling pathways. mdpi.com
Acceleration of Intracellular ATP Production
Currently, there is a lack of direct scientific evidence from pre-clinical investigations specifically demonstrating that this compound accelerates intracellular adenosine (B11128) triphosphate (ATP) production. However, studies on structurally related caffeoylquinic acid (CQA) derivatives suggest a potential for compounds in this class to influence cellular energy metabolism.
Research has shown that the degree of caffeoylation on the quinic acid core plays a significant role in the bioactivity of these molecules. For instance, compounds with a higher number of caffeoyl groups, such as 3,4,5-tri-O-caffeoylquinic acid, have been found to be potent accelerators of ATP production in human neuroblastoma SH-SY5Y cells. nih.govnih.govmdpi.com This structure-activity relationship suggests that the presence and number of caffeoyl moieties are crucial for this particular biological effect. nih.govmdpi.com While these findings are informative for the broader class of caffeoylquinic acids, specific studies on this compound are required to determine its direct effects on intracellular ATP levels.
Monoamine Oxidase B (MAOB) Inhibitory Activity
While these findings indicate that the constituent parts of this compound possess MAO-B inhibitory properties, this does not definitively confirm that the combined molecule will exhibit the same activity. The esterification of caffeic and sinapic acids to the quinic acid core results in a distinct chemical entity with its own unique pharmacological profile. Therefore, dedicated in vitro enzymatic assays are necessary to ascertain the specific MAOB inhibitory potential of this compound.
12-Lipoxygenase Inhibitory Activity
A key biological activity identified for this compound is its ability to inhibit the enzyme 12-lipoxygenase. A study by Nishizawa and colleagues in 1987 first reported this compound as a novel lipoxygenase inhibitor isolated from Gardeniae fructus. nih.gov Lipoxygenases are a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce biologically active eicosanoids, such as leukotrienes and lipoxins. The 12-lipoxygenase pathway, in particular, has been implicated in various physiological and pathological processes.
While the initial study identified this inhibitory activity, detailed kinetic data and specific IC50 values from this early research are not widely available. The inhibitory potential of this compound against 12-lipoxygenase represents an important area for further investigation to understand its mechanism of action and potential therapeutic applications.
Table of Research Findings on 12-Lipoxygenase Inhibitory Activity
| Compound | Enzyme Target | Source | Finding |
| This compound | Lipoxygenase | Gardeniae fructus | Identified as a novel inhibitor. nih.gov |
Mechanisms of Action of 3 O Caffeoyl 4 O Sinapoylquinic Acid
Molecular and Cellular Targets Involved in Bioactivity
Current scientific literature lacks detailed studies specifically identifying the molecular and cellular targets of 3-O-caffeoyl-4-O-sinapoylquinic acid. While research on other related caffeoylquinic acid derivatives has identified various targets, a direct extrapolation of these findings to this compound would be speculative. Therefore, its precise molecular and cellular interactions remain an area for future investigation.
Pathways Modulated by this compound
Comprehensive studies detailing the modulation of specific cellular pathways by this compound are not available in the current body of scientific research.
Oxidative Stress Response Pathways
There are no specific preclinical studies available that investigate the effects of this compound on oxidative stress response pathways.
Inflammatory Signaling Cascades
The primary known anti-inflammatory mechanism of this compound is through the inhibition of lipoxygenase, as detailed in section 6.2.4. Information regarding its effects on other inflammatory signaling cascades is not currently available.
Cell Cycle and Apoptosis Regulation
There are no available scientific studies that have investigated the role of this compound in the regulation of the cell cycle or the induction of apoptosis.
Enzyme Inhibition Profiles
The most well-documented mechanism of action for this compound is its inhibitory effect on the enzyme lipoxygenase. A study published in 1987 identified this compound, isolated from Gardeniae fructus, as a novel inhibitor of lipoxygenase. nih.gov Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. By inhibiting this enzyme, this compound can potentially modulate inflammatory pathways.
Table 1: Enzyme Inhibition Profile of this compound
| Enzyme Target | Activity | Source |
| Lipoxygenase | Inhibitor | nih.gov |
Receptor Interactions and Binding Studies
There are no preclinical studies or binding assays reported in the scientific literature that have examined the interaction of this compound with specific cellular receptors.
Analytical Methodologies for 3 O Caffeoyl 4 O Sinapoylquinic Acid
Advanced Chromatographic Techniques
The separation of 3-O-caffeoyl-4-O-sinapoylquinic acid from intricate biological samples is primarily achieved through high-resolution liquid chromatography techniques. These methods leverage the compound's physicochemical properties to enable its distinction from structurally similar molecules.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone for the analysis of caffeoylquinic acid derivatives. nih.govscielo.br For compounds structurally related to this compound, reversed-phase columns, particularly C18, are frequently employed. researchgate.net The mobile phase typically consists of a gradient mixture of acidified water (often with formic or acetic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govphcogj.com
Detection by DAD is highly effective due to the strong UV absorbance of the caffeoyl and sinapoyl chromophores. The characteristic UV spectrum, with absorption maxima typically around 320-330 nm, allows for selective detection and quantification. nih.govnih.gov Method validation for the analysis of similar compounds has demonstrated good linearity, precision, accuracy, and sensitivity, establishing HPLC-DAD as a reliable quantitative technique. scielo.brphcogj.com
Table 1: Typical HPLC-DAD Parameters for the Analysis of Caffeoylquinic Acid Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% - 2% Acetic or Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 0.4 - 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at ~325 nm |
| Column Temperature | 25 - 47 °C |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of complex isomeric mixtures that may include this compound. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems provide higher resolution, improved sensitivity, and faster analysis times. nih.gov
For the separation of caffeoylquinic and di-caffeoylquinic acids, UPLC methods often employ fused-core columns, such as those with RP-Amide stationary phases, which can offer unique selectivity. nih.gov A common mobile phase combination is a gradient of acidified water and acetonitrile or methanol. The enhanced resolution of UPLC is particularly beneficial for distinguishing between positional isomers of di-acyl quinic acids, which can be challenging with conventional HPLC. nih.gov
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with liquid chromatography, it provides a powerful platform for both qualitative and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MSn)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) or multi-stage fragmentation (MSn), is the definitive method for the identification of this compound. This technique provides molecular weight information and detailed structural insights through controlled fragmentation. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound is observed at a mass-to-charge ratio (m/z) of 559.1454. nih.gov
Subsequent MS/MS or MSn experiments on the precursor ion at m/z 559 yield a series of characteristic product ions that are diagnostic for the compound's structure. This hierarchical fragmentation allows for the differentiation of isomers. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Quadrupole Ion Trap Time-of-Flight Mass Spectrometry (MALDI-QIT-TOF MS)
The application of Matrix-Assisted Laser Desorption/Ionization Quadrupole Ion Trap Time-of-Flight Mass Spectrometry (MALDI-QIT-TOF MS) for the direct analysis of this compound is not widely documented in scientific literature. MALDI-TOF MS is a technique more commonly applied to the analysis of large molecules such as proteins and peptides. nih.gov In this method, the analyte is co-crystallized with a matrix, often a UV-absorbing organic acid like α-cyano-4-hydroxycinnamic acid (CHCA), which absorbs the laser energy and facilitates the ionization of the analyte. semanticscholar.org While CHCA shares structural similarities with the acyl moieties of the target compound, specific methods for the MALDI analysis of dicaffeoylquinic acid derivatives are not well established.
Electrospray Ionization (ESI) and Fragmentation Patterns
Electrospray Ionization (ESI) is the most common ionization source for the analysis of caffeoylquinic acid derivatives due to its soft ionization nature, which typically preserves the molecular ion. nih.govnih.gov For this compound, analysis is predominantly carried out in the negative ESI mode, which readily forms the [M-H]⁻ ion at m/z 559.1454. nih.gov
The fragmentation of this precursor ion is highly informative. The ester linkages are relatively labile, leading to characteristic neutral losses of the caffeoyl (162 Da) and sinapoyl (206 Da) moieties. The fragmentation pattern can also reveal the substitution positions on the quinic acid core. core.ac.uk
Experimental MS2 data for the [M-H]⁻ ion of this compound at different collision energies demonstrates a consistent fragmentation pattern. nih.gov At a collision energy of 20 V, prominent fragment ions are observed at m/z 397.1126, corresponding to the loss of the caffeoyl group ([M-H-162]⁻), and at m/z 173.0447, which represents a dehydrated quinic acid fragment. nih.gov Another significant fragment appears at m/z 223.0585, corresponding to the deprotonated sinapic acid. nih.gov At a higher collision energy of 40 V, the fragmentation is more extensive, with the base peak at m/z 173.0458, indicating a greater degree of fragmentation of the quinic acid moiety. nih.gov The ion at m/z 223.0603 (deprotonated sinapic acid) remains a significant fragment. nih.gov
Table 2: ESI-MS/MS Fragmentation Data for the [M-H]⁻ Ion of this compound (Precursor m/z 559.1454)
| Collision Energy | Prominent Product Ions (m/z) | Putative Fragment Identity |
|---|---|---|
| 20 V | 397.1126 | [M-H - Caffeoyl]⁻ |
| 223.0585 | [Sinapic acid - H]⁻ | |
| 173.0447 | [Quinic acid - H - H₂O]⁻ | |
| 40 V | 223.0603 | [Sinapic acid - H]⁻ |
| 191.0599 | [Quinic acid - H]⁻ | |
| 173.0458 | [Quinic acid - H - H₂O]⁻ | |
| 164.0493 | Fragment of caffeic acid |
Data sourced from PubChem CID 11962122. nih.gov
This detailed fragmentation data is invaluable for the unambiguous identification of this compound in complex mixtures and for distinguishing it from its isomers.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Novel Isomers
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the structural elucidation of novel isomers of caffeoylquinic acid derivatives, including this compound. nih.gov HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments, which is crucial for distinguishing between isobaric compounds.
In tandem MS (MS/MS or MSⁿ) experiments, specific precursor ions are isolated and fragmented. The resulting fragmentation patterns are highly dependent on the structure of the molecule, including the positions of the caffeoyl and sinapoyl groups on the quinic acid core. nih.gov For dicaffeoylquinic acid (diCQA) isomers, the relative ease of removal of a caffeoyl residue during fragmentation has been shown to depend on its position, following the general order of 1 ≈ 5 > 3 > 4. nih.govacs.org
The fragmentation of this compound ([M-H]⁻ at m/z 559.1454) would be expected to yield characteristic product ions corresponding to the neutral losses of the caffeoyl (162 Da) and sinapoyl (206 Da) moieties, as well as fragments of the quinic acid itself. nih.gov Key fragment ions observed for related compounds include those at m/z 191 (deprotonated quinic acid), m/z 179 (deprotonated caffeic acid), and m/z 173 (dehydrated quinic acid). mdpi.com The relative intensities of these and other specific fragment ions can help differentiate between isomers. nih.govresearchgate.net For instance, 4-O-caffeoylquinic acid isomers often show a characteristic base peak at m/z 173, whereas 3-O- and 5-O- isomers typically show a base peak at m/z 191. researchgate.net By carefully analyzing these fragmentation pathways, novel isomers can be tentatively identified even when authentic standards are unavailable. nih.gov
Table 1: Predicted HRMS Fragmentation Data for this compound Isomers
| Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation |
|---|---|---|
| 559.1454 | 397.0978 | [M-H - Caffeoyl residue]⁻ |
| 559.1454 | 353.0872 | [M-H - Sinapoyl residue]⁻ |
| 559.1454 | 223.0606 | [Sinapic acid - H]⁻ |
| 559.1454 | 191.0556 | [Quinic acid - H]⁻ |
| 559.1454 | 179.0344 | [Caffeic acid - H]⁻ |
Note: This table is predictive, based on known fragmentation patterns of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of caffeoylquinic acid derivatives. nih.gov While mass spectrometry provides information on mass and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework, allowing for the definitive placement of acyl groups on the quinic acid core. Both ¹H-NMR and ¹³C-NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed. ekb.egdergipark.org.tr
In the ¹H-NMR spectrum, the signals for the protons on the quinic acid ring are key to determining the substitution pattern. nih.gov When a hydroxyl group on the quinic acid is esterified, the proton attached to the same carbon (H-3, H-4, or H-5) experiences a significant downfield shift (typically by 1.1-1.6 ppm). mdpi.com The specific proton that is shifted, identified through its coupling constants (J-values) with neighboring protons, reveals the location of the acyl group. nih.govekb.eg For this compound, the signals for H-3 and H-4 would be expected to be shifted downfield compared to unsubstituted quinic acid.
Similarly, in the ¹³C-NMR spectrum, the carbon atom bearing the ester group also shifts downfield. mdpi.com The spectra will also show characteristic signals for the caffeoyl and sinapoyl moieties, including signals for the aromatic rings, the trans-double bonds of the acrylic side chains, and the carbonyl carbons of the ester groups. ekb.egdergipark.org.tr
Table 2: Representative ¹H-NMR Chemical Shifts (δ) for Acylated Quinic Acid Moieties
| Proton | Unsubstituted Quinic Acid (approx. δ ppm) | Acylated Quinic Acid (approx. δ ppm) | Multiplicity / Coupling Constant (J in Hz) |
|---|---|---|---|
| H-3 | ~3.5-4.0 | ~5.1-5.4 | ddd |
| H-4 | ~3.5-4.0 | ~4.8-5.2 | dd |
Note: Values are approximate and can vary based on solvent and specific substitutions. Acylation causes a significant downfield shift.
Application of this compound as an Analytical Standard
The availability of pure this compound as an analytical standard is essential for its accurate identification and quantification in various samples. While specific applications for this exact compound are not widely documented, the use of similar compounds like 3,4-di-O-caffeoylquinic acid as reference standards provides a clear model for its utility. sigmaaldrich.com
As an analytical standard, this compound would be used in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its primary applications would include:
Qualitative Identification: By comparing the retention time and mass spectrometric data (parent ion and fragmentation pattern) of a peak in a sample chromatogram to that of the authentic standard, unambiguous identification can be achieved. sigmaaldrich.com
Quantitative Analysis: The standard is used to create a calibration curve (plotting concentration versus detector response). This curve allows for the precise determination of the concentration of this compound in complex mixtures, such as herbal extracts or food products. sigmaaldrich.com
Without a certified standard, the identification of this compound remains tentative, often based on mass spectral libraries and retention time indices, and its quantification is typically relative or based on the calibration curves of structurally related compounds, which can introduce significant inaccuracies.
Challenges in Analytical Profiling and Isomer Differentiation
The analytical profiling of caffeoylquinic acid derivatives is fraught with challenges, primarily due to the vast number of possible isomers and their inherent chemical properties. nih.govnih.gov
Isomeric Complexity: Quinic acid has four hydroxyl groups available for esterification. ohsu.edu This leads to a large number of potential positional isomers for compounds like this compound (e.g., 3-O-sinapoyl-4-O-caffeoylquinic acid, 3,5-isomers, etc.). These isomers often have identical molecular weights and similar polarities, making them difficult to separate using standard chromatographic methods. mdpi.com
Chromatographic Co-elution: Due to their structural similarities, many isomers co-elute or are only partially resolved by conventional HPLC, complicating both identification and quantification. mdpi.com This necessitates the use of high-resolution chromatography or alternative methods for deconvolution.
Lack of Commercial Standards: Only a small fraction of the possible caffeoylquinic acid isomers are commercially available as analytical standards. mdpi.com This severely limits the definitive identification and accurate quantification of less common isomers in research.
Chemical Instability: Caffeoylquinic acid derivatives can be susceptible to degradation or isomerization (acyl migration) during sample extraction, storage, and analysis, particularly under harsh pH or temperature conditions. This can lead to an inaccurate representation of the sample's original composition. mdpi.com
Nomenclature Confusion: There is a prevalent confusion and lack of consistency in the nomenclature and designation of different caffeoylquinic acid isomers in scientific literature, which complicates the comparison of data across different studies. nih.govnih.govresearchgate.net
These challenges underscore the need for advanced, multi-faceted analytical approaches, combining high-resolution chromatography, mass spectrometry, and NMR, to achieve comprehensive and accurate profiling of these complex phytochemicals. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of 3 O Caffeoyl 4 O Sinapoylquinic Acid and Its Derivatives
Influence of Caffeoyl and Sinapoyl Moiety Positions on Quinic Acid Backbone on Bioactivity
This difference is hypothesized to be related to molecular shape and steric hindrance, which can impact how the molecule docks with receptors or enzymes and its antioxidant capacity. mdpi.com For 3-O-caffeoyl-4-O-sinapoylquinic acid, the caffeoyl and sinapoyl groups are in adjacent positions (C3 and C4). This specific arrangement dictates its interaction with cellular components. While direct comparative studies focusing solely on the positional isomers of caffeoyl-sinapoyl-quinic acid are limited, the principles derived from diCQAs suggest that an isomer like 3-O-caffeoyl-5-O-sinapoylquinic acid could exhibit different biological properties due to the non-adjacent positioning of the acyl groups. The stability of the molecule is also influenced by whether the acyl group is in an axial or equatorial position on the quinic acid ring. researchgate.net
Role of the Number of Acyl Groups on Biological Activity
The degree of acylation on the quinic acid moiety is a significant factor in determining the biological activity of CQA derivatives. nih.govresearchgate.net Generally, an increase in the number of acyl groups, particularly caffeoyl groups, correlates with enhanced biological effects in certain assays. nih.govresearchgate.net
One prominent example is the effect on intracellular ATP production. Studies investigating various CQA derivatives found that the ability to accelerate ATP production increases with the number of caffeoyl groups attached to the quinic acid. nih.govresearchgate.net For example, 3,4,5-tri-O-caffeoylquinic acid demonstrated the highest activity in accelerating ATP production among the tested compounds, which also included di- and mono-caffeoyl derivatives. nih.govresearchgate.net This suggests that the multiple catechol rings provided by the caffeoyl groups play a crucial role in this specific cellular mechanism.
Similarly, the antimicrobial properties of hydroxycinnamoyl-quinic acids are strengthened with an increasing number of hydroxycinnamoyl moieties in the molecule. nih.gov This enhancement is attributed to the increased lipophilicity and the greater number of phenolic hydroxyls, which can interact with microbial cell membranes and proteins.
| Compound | Number of Caffeoyl Groups | Relative ATP Level Increase (Compared to Control) |
|---|---|---|
| 4,5-di-O-Caffeoylquinic acid | 2 | ~116% |
| 1,4,5-tri-O-Caffeoylquinic acid | 3 | ~114% |
| 3,4,5-tri-O-Caffeoylquinic acid | 3 | ~124% |
Data derived from studies on SH-SY5Y cells, indicating that dicaffeoyl and tricaffeoyl quinic acids significantly increase intracellular ATP levels. researchgate.net
Impact of Structural Modifications (e.g., methylation, other acylations) on Biological Effects
Structural modifications to the basic CQA scaffold, such as methylation or the introduction of different acyl groups, can profoundly alter biological activity.
Methylation: Methylation can occur on the hydroxyl groups of the quinic acid core or on the phenolic hydroxyls of the acyl moieties. Methylation of the quinic acid core has been shown to yield compounds with significant biological activity. For example, 3-O-caffeoyl-4-methylquinic acid and 5-O-caffeoyl-1-methylquinic acid have demonstrated potent antioxidant effects in DPPH and superoxide (B77818) anion scavenging assays. sci-hub.se Methylation of the catechol group of caffeic acid results in ferulic acid (one methyl group) or sinapic acid (two methyl groups). This modification reduces the hydrogen-donating capacity of the phenolic ring, which can decrease antioxidant activity in some chemical assays, but it also increases lipophilicity, potentially enhancing cell membrane permeability and altering interactions with biological targets.
| Compound | DPPH Scavenging (IC₅₀ µM) | Superoxide Anion Scavenging (IC₅₀ µM) | Xanthine Oxidase Inhibition (IC₅₀ µM) |
|---|---|---|---|
| 3-O-caffeoyl-4-methylquinic acid | 8.8 | 2.8 | 28.3 |
| 5-O-caffeoyl-1-methylquinic acid | 6.9 | 1.2 | 26.2 |
IC₅₀ values indicate the concentration required for 50% inhibition. Data highlights the potent bioactivity of CQA derivatives with methylation on the quinic acid core. sci-hub.se
Other Acylations: The introduction of acyl groups other than hydroxycinnamates also modulates bioactivity. For instance, natural derivatives like 3-O-malonyl-5-O-caffeoylquinic acid have been identified, indicating that acylation with small aliphatic dicarboxylic acids is a natural modification pathway. sci-hub.se Such modifications significantly alter the polarity and acidic properties of the parent molecule, which would be expected to change its pharmacokinetic profile and biological target interactions.
Comparison of this compound with Other CQA Isomers and Derivatives
When compared to other CQA isomers, this compound possesses a unique combination of a catechol (from caffeic acid) and a syringol (from sinapic acid) ring system. This structural feature distinguishes it from more common diCQAs like 3,5-dicaffeoylquinic acid or 4,5-dicaffeoylquinic acid, which contain two catechol rings.
Comparison with Mono-CQAs: Dicaffeoylquinic acids, and by extension hetero-diacyl derivatives like this compound, generally exhibit stronger bioactivity than monocaffeoylquinic acids (monoCQAs). For example, diCQAs were found to be more potent in suppressing hepatic glucose production than 3-caffeoylquinic acid. nih.gov This aligns with the general principle that a higher number of acyl groups enhances certain activities. nih.govnih.gov
Comparison with Homo-di-CQAs: The key difference between this compound and a diCQA isomer (e.g., 3,4-dicaffeoylquinic acid) lies in the methylation of one of the aromatic rings. The two methoxy (B1213986) groups on the sinapoyl moiety reduce its hydrogen-donating antioxidant potential relative to the caffeoyl moiety but increase its lipophilicity. This structural trade-off may influence its activity spectrum. While the caffeic acid moiety is considered crucial for certain effects like the suppression of hepatic gluconeogenesis nih.gov, the sinapoyl group may confer advantages in terms of membrane transport or specific enzyme inhibition.
Comparison with Tri-CQAs: As noted, tricaffeoylquinic acids show superior activity in accelerating ATP production compared to diCQAs. researchgate.net This suggests that for certain mechanisms, the sheer number of catechol groups is the dominant factor, and a mixed acyl derivative like this compound would likely be less potent in this specific context than a tri-caffeoyl derivative.
Ultimately, the unique biological profile of this compound arises from the combined and potentially synergistic effects of its two different hydroxycinnamoyl groups, positioned adjacently on the quinic acid core.
Ecological and Plant Physiological Roles
Role in Plant Defense Mechanisms
Phenolic compounds, including caffeoylquinic acids, are integral to a plant's defense arsenal (B13267) against a range of biological adversaries, including herbivores and pathogens. researchgate.net
Defense Against Herbivores:
Caffeoylquinic acids can act as anti-herbivory compounds. researchgate.net Their presence in plant tissues can deter feeding by insects and other herbivores. This deterrence can be attributed to their astringent taste or their ability to interfere with the digestive processes of the herbivore. For instance, oaks (genus Quercus) are known to increase their production of antinutritive defenses in response to insect herbivory. ohiolink.edu While direct studies on 3-O-caffeoyl-4-O-sinapoylquinic acid are scarce, the general role of phenolic acids as feeding deterrents suggests a similar function for this compound. researchgate.net
Defense Against Pathogens:
Contribution to Plant Adaptation to Abiotic Stresses
Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with a variety of environmental stresses. The production of secondary metabolites, such as this compound, is a crucial component of these adaptive strategies.
Temperature Stress:
Extreme temperatures, both high and low, can cause significant damage to plant cells and disrupt metabolic processes. nih.govmdpi.com Plants respond to thermal stress by accumulating various protective compounds, including phenolics. peerj.com For example, tomato seedlings subjected to cold shock showed an increase in the number and quantity of phenolic compounds. peerj.com Heat stress can also induce the production of these compounds as a defense mechanism against oxidative damage. nih.govfrontiersin.org It is plausible that this compound, as a phenolic compound, contributes to the plant's ability to tolerate temperature fluctuations.
UV Radiation:
Exposure to ultraviolet (UV) radiation, particularly UV-B, can be detrimental to plants, causing DNA damage and impairing photosynthesis. mdpi.comnih.gov Plants have developed mechanisms to protect themselves from UV-induced damage, one of which is the accumulation of UV-absorbing compounds in their epidermal tissues. researchgate.net Phenolic compounds, including caffeoylquinic acids, are effective UV screens. nih.gov Studies have shown that exposure to UV-B radiation can lead to an increased accumulation of flavonoids and other phenolics in various plant species. mdpi.comnih.gov The sinapoyl moiety in this compound is derived from sinapic acid, a known UV-B screening agent in plants, suggesting a specific role for this compound in photoprotection. researchgate.net
Heavy Metal Stress:
Heavy metal contamination in the soil poses a significant threat to plant health. mdpi.comresearchgate.net Plants have evolved detoxification mechanisms to cope with heavy metal toxicity, and phenolic compounds play a role in this process. mdpi.com The accumulation of phenolics in response to heavy metal stress has been observed in various plant species, including winter wheat. researchgate.netmdpi.com These compounds can chelate heavy metals, effectively immobilizing them and preventing them from interfering with cellular processes. mdpi.com
Table 1: Effect of Abiotic Stress on Phenolic Compound Accumulation in Plants
| Abiotic Stressor | Plant Species | Observed Effect on Phenolic Compounds | Reference |
| Temperature | Tomato (Solanum lycopersicum) | Cold shock increased the number and quantity of phenolics. | peerj.com |
| UV Radiation | Tempisque (Sideroxylon capiri) | UV-B exposure increased the concentration of total phenols. | nih.gov |
| Heavy Metals | Winter Wheat (Triticum aestivum) | Heavy metal stress led to an increase in the accumulation of phenolic compounds. | researchgate.netmdpi.com |
Role as Lignin (B12514952) Monomer Intermediates Storage
Lignin is a complex polymer that provides structural support to plants and is a major component of the secondary cell wall. unl.edu The biosynthesis of lignin involves a complex pathway that utilizes phenylpropanoid precursors. nih.govnrel.gov Caffeoylquinic acids are considered to be important intermediates in this pathway, serving as a storage form for lignin monomers. nih.gov
The conversion of caffeic acid and sinapic acid derivatives into their corresponding monolignols, coniferyl alcohol and sinapyl alcohol, is a key step in lignin biosynthesis. kuleuven.be Studies on poplar trees with down-regulated expression of enzymes in the lignin pathway have shown an accumulation of glucosides of caffeic and sinapic acids, indicating that these compounds are diverted from the main lignin biosynthetic route and stored. kuleuven.be This suggests that this compound, containing both caffeoyl and sinapoyl moieties, could serve as a readily available pool of precursors for the synthesis of both guaiacyl (G) and syringyl (S) lignin units, the two major types of lignin monomers in angiosperms. unl.edu
Future Research Directions
Elucidation of Underexplored Biosynthetic Pathways
The biosynthesis of CQAs originates from the shikimic acid pathway, which produces both quinic acid and, via the phenylpropanoid pathway, the hydroxycinnamoyl-CoAs that are esterified to it. nih.gov Several enzymatic routes for the creation of monocaffeoylquinic acids (monoCQAs) have been identified, involving key enzymes such as hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) and p-coumaroyl-shikimate 3'-hydroxylase (C3'H). researchgate.net
However, the precise biosynthetic pathway for di-acylated derivatives like 3-O-caffeoyl-4-O-sinapoylquinic acid is not fully characterized. Future research should focus on identifying the specific transferase enzymes responsible for the sequential acylation of the quinic acid core. Key questions to be addressed include:
What enzymes catalyze the addition of a sinapoyl group to a 3-O-caffeoylquinic acid precursor?
Is the acylation order specific, or can the sinapoyl and caffeoyl groups be added in a different sequence?
How are these pathways regulated at the genetic level in plants such as Gardenia jasminoides, where related compounds have been found? nih.gov
Recently, a GDSL lipase-like enzyme capable of transforming monoCQAs into dicaffeoylquinic acids (diCQAs) was identified, opening a new area of investigation into the synthesis of more complex CQAs. nih.govnih.gov Elucidating these specific pathways could enable metabolic engineering efforts to enhance the production of this compound in plants or microbial systems. nih.gov
Advanced Mechanistic Studies at the Molecular and Systems Levels
Initial studies have shown that this compound is an inhibitor of the lipoxygenase enzyme. nih.gov This finding provides a critical starting point for more advanced mechanistic studies. Future research should aim to move beyond simple identification of activity to a detailed molecular understanding. This includes:
Molecular Docking and Crystallography: Computational and experimental studies to determine the precise binding mode of the compound to lipoxygenase and other potential protein targets. This would reveal the key molecular interactions responsible for its inhibitory effect.
Enzyme Kinetics: Detailed kinetic studies to characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine its potency (IC50 and Ki values).
Cellular Pathway Analysis: Investigating the downstream effects of lipoxygenase inhibition in cellular models. This involves studying the impact on inflammatory signaling cascades and the production of leukotrienes and other bioactive lipids.
Systems Biology: At a systems level, research should explore the compound's broader effects on cellular networks. Many CQAs are known to act as indirect antioxidants through the activation of the Nrf2 signaling pathway. nih.govnih.govresearchgate.net Investigating whether this compound shares this mechanism could reveal pleiotropic effects beyond its known activities.
Discovery of Novel Biological Activities and Therapeutic Potential (pre-clinical)
While its lipoxygenase inhibitory activity is established, the full spectrum of biological activities for this compound remains largely unexplored. nih.gov The broader family of CQAs exhibits a wide range of pharmacological effects, suggesting that this specific compound may possess additional, undiscovered therapeutic potential. nih.govmdpi.com
Future pre-clinical research should involve screening the compound for a variety of biological activities demonstrated by related molecules. This systematic exploration could uncover novel applications and provide a basis for further drug development.
Table 1: Potential Biological Activities for Pre-clinical Investigation
| Potential Biological Activity | Rationale Based on Related Compounds | Key Cellular Targets/Pathways |
|---|---|---|
| Antioxidant | Caffeoylquinic acids are well-documented for their potent antioxidant and radical scavenging properties. researchgate.net | Nrf2 activation, direct ROS scavenging. nih.govresearchgate.net |
| Neuroprotective | CQAs have been linked to memory improvement and neuroprotective effects. nih.govresearchgate.net | Acetylcholinesterase inhibition, modulation of neuronal signaling pathways. researchgate.net |
| Anti-inflammatory | Many CQAs exhibit anti-inflammatory properties, consistent with the known lipoxygenase inhibition. nih.gov | NF-κB, MAPK, and other inflammatory signaling pathways. mdpi.com |
| Metabolic Regulation | A stereoisomer of 5-O-caffeoylquinic acid was shown to reduce glucose and cholesterol uptake in HepG2 cells. fao.org | Glucose transporters, cholesterol metabolism enzymes. |
| Antimicrobial | Certain CQAs have demonstrated significant antibacterial effects against various pathogens. mdpi.com | Bacterial cell wall synthesis, enzyme inhibition. |
| Anti-wrinkle | 3,4,5-tri-O-caffeoylquinic acid showed anti-wrinkle activity by modulating MAPK/AP-1 and Nrf2 signaling. mdpi.com | Matrix metalloproteinase (MMP) synthesis, collagen production. mdpi.com |
Development of High-Throughput Screening Methodologies for Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against specific biological targets. bmglabtech.comnih.gov To fully explore the therapeutic potential of the this compound scaffold, the development of HTS methodologies is essential.
Future research in this area should focus on two main objectives:
Synthesis of a Derivative Library: Creating a combinatorial library of chemical analogs. This can be achieved by modifying the core structure, for example, by altering the acyl groups (substituting caffeoyl or sinapoyl moieties with other hydroxycinnamoyl groups like feruloyl or p-coumaroyl), changing the esterification positions on the quinic acid ring, or modifying the functional groups on the aromatic rings.
Assay Development and Automation: Designing and validating robust, miniaturized assays suitable for HTS platforms (e.g., 384- or 1536-well plates). nih.gov These assays could be biochemical (e.g., measuring inhibition of lipoxygenase or other enzymes) or cell-based (e.g., reporter gene assays for Nrf2 or NF-κB activation). mdpi.combmglabtech.com
The goal of HTS is to screen this library to identify "hits"—compounds that affect a target in a desired way—which can then be optimized into lead compounds for further pre-clinical development. bmglabtech.comnih.gov
Optimization of Sustainable Production and Extraction Methods
The practical application of this compound depends on the ability to produce or isolate it in a sustainable and economically viable manner. Research is needed to move beyond laboratory-scale isolation towards scalable and environmentally friendly production methods.
Key research directions include:
Green Extraction Techniques: Optimizing modern extraction methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) for isolating the compound from its natural plant sources. mdpi.com These methods offer significant advantages over conventional techniques by reducing solvent consumption, extraction time, and energy use. mdpi.commdpi.com
Biotechnological Production: Exploring the use of metabolically engineered plants or microbial fermentation to produce the compound. nih.gov Genetic modification of crops to upregulate the CQA biosynthetic pathway has already been achieved for simpler CQAs and could be adapted for this more complex molecule. nih.gov
Chemical Synthesis: Developing more efficient and scalable chemical synthesis routes. While synthetic pathways for simpler CQAs exist, creating multi-substituted derivatives with precise stereochemistry remains a challenge. researchgate.net
Table 2: Comparison of Potential Production and Extraction Methods
| Method | Advantages | Disadvantages | Research Focus |
|---|---|---|---|
| Conventional Solvent Extraction | Established methodology, simple equipment. | High solvent and energy consumption, long processing times. | N/A (Focus is on sustainable alternatives). |
| Ultrasound-Assisted Extraction (UAE) | Reduced extraction time and temperature, lower energy consumption. mdpi.com | Potential for degradation of thermolabile compounds if not controlled. | Optimization of frequency, power, time, and solvent for maximal yield. |
| Microwave-Assisted Extraction (MAE) | Very short extraction times, reduced solvent use, high efficiency. mdpi.com | Requires specialized equipment, potential for localized heating. | Optimization of microwave power, temperature, and solvent systems. |
| Biotechnological Production | Highly sustainable, potential for high purity and yield, not dependent on plant harvest. | Complex metabolic engineering required, high initial development cost. | Identification and transfer of biosynthetic genes into a suitable host (e.g., E. coli, yeast). |
| Chemical Synthesis | High purity, not dependent on natural sources, precise control over structure. | Often complex, multi-step processes; may use harsh reagents; stereochemical control is difficult. researchgate.net | Development of stereoselective reactions and use of green chemistry principles. |
Integrated Omics Approaches for Comprehensive Understanding
To gain a holistic view of the biological effects of this compound, integrated "omics" approaches are indispensable. These technologies can provide an unbiased, system-wide map of the molecular changes induced by the compound in a biological system.
Future research should employ:
Transcriptomics (RNA-Seq): To identify all genes whose expression is either up- or down-regulated in cells or tissues upon treatment with the compound. This can reveal affected signaling pathways and cellular processes.
Proteomics: To quantify changes in the levels of thousands of proteins, providing a direct link between gene expression changes and functional cellular responses.
Metabolomics: To analyze the global profile of small-molecule metabolites. This is particularly relevant for understanding the compound's impact on cellular metabolism and for identifying its own breakdown products or biotransformations.
By integrating data from these different omics layers, researchers can construct comprehensive models of the compound's mechanism of action, identify novel targets, and discover potential biomarkers of its activity.
Stereochemical Investigations and Their Biological Implications
The biological activity of CQAs is often highly dependent on their stereochemistry. nih.govresearchgate.net The quinic acid core has multiple stereocenters, and the specific spatial arrangement of the caffeoyl and sinapoyl groups can dramatically influence how the molecule interacts with its biological targets. ohsu.edu It has been shown that a simple inversion of configuration at one carbon atom can significantly alter biological potency. fao.org
The defined IUPAC name for this compound is (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,5-dihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid, which specifies a single stereoisomer. nih.gov
Crucial future research must therefore include:
Synthesis/Isolation of Stereoisomers: Developing methods to either chemically synthesize or isolate other stereoisomers of the compound.
Comparative Bioactivity Studies: Systematically testing each isolated isomer for its biological activity (e.g., lipoxygenase inhibition). This will establish a clear structure-activity relationship (SAR) related to its stereochemistry.
Conformational Analysis: Using techniques like NMR spectroscopy to understand how changes in stereochemistry affect the molecule's preferred three-dimensional shape in solution, which in turn dictates its interaction with protein binding sites. fao.org
These investigations are critical, as failure to account for stereoisomerism can lead to inconsistent results and an incomplete understanding of the compound's true therapeutic potential. nih.gov
Q & A
Q. What statistical approaches are robust for analyzing dose-dependent effects?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For omics data (e.g., transcriptomics), apply false discovery rate (FDR) correction. Multivariate analyses (PCA, PLS-DA) can identify metabolite clusters linked to bioactivity. Power analysis ensures adequate sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
